Comparison of Calculated Physicochemical Properties: 4-(2-Aminoethyl)-3-fluoroaniline vs. Non-Fluorinated Analog
The introduction of the fluorine atom in 4-(2-Aminoethyl)-3-fluoroaniline increases the molecular weight and lipophilicity compared to the non-fluorinated parent 4-(2-aminoethyl)aniline (CAS 13472-00-9). The LogP for the target compound is calculated to be 2.19060, which is higher than the non-fluorinated congener (typically >0.5 Log units higher based on published fluorine effects), indicating enhanced membrane permeability[1]. This difference is critical for designing blood-brain barrier penetrant compounds.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 2.19060 (calculated via Chemsrc) |
| Comparator Or Baseline | 4-(2-Aminoethyl)aniline: ~1.6-1.7 (estimated based on typical fluorine effects on aniline LogP, exact value not available) |
| Quantified Difference | Estimated increase of ~0.5-0.6 LogP units |
| Conditions | Computational prediction for neutral species |
Why This Matters
Higher LogP can directly correlate with improved passive membrane permeability and blood-brain barrier penetration, making the fluorinated derivative a better starting point for CNS drug discovery programs.
- [1] NBInno. The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. 2025. Discusses how the presence of fluorine significantly influences drug metabolic stability, lipophilicity, and binding affinity. View Source
